N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride - 1216622-63-7

N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride

Catalog Number: EVT-2804703
CAS Number: 1216622-63-7
Molecular Formula: C17H29Cl2N3O4
Molecular Weight: 410.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-Practolol ((S)-N-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide)

  • Compound Description: (S)-Practolol is a β-blocker drug. It was synthesized in 96% enantiomeric excess (ee) from the related compound (R)-N-(4-(3-chloro-2 hydroxypropoxy)phenyl)acetamide. []
  • Relevance: (S)-Practolol shares a similar core structure with N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride. Both compounds possess a central phenyl ring substituted at the 4-position with an oxypropanol chain. Additionally, both have an acetamide group at the 1-position of the phenyl ring. The primary structural difference lies in the amine substituent on the propanol chain. In (S)-Practolol, it is an isopropylamine, whereas in N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride, it is a 4-(2-hydroxyethyl)piperazin-1-yl group. []

(R)-N-(4-(3-chloro-2 hydroxypropoxy)phenyl)acetamide

  • Compound Description: This compound serves as a key chiral building block in the synthesis of the β-blocker (S)-Practolol. It was obtained in 97% ee via enzymatic kinetic resolution of the racemic chlorohydrin. []

1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol

  • Compound Description: This racemic chlorohydrin is a building block used for synthesizing the β-blocker pindolol. []
  • Relevance: Though structurally distinct from N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride, its inclusion stems from being part of the same research focusing on chemo-enzymatic synthesis of β-blocker precursors. [] Both compounds are classified as chlorohydrins and represent important intermediates in the synthesis of β-blockers.

(R)-1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol

  • Compound Description: This enantiomer, obtained through kinetic resolution, serves as a building block for the β-blocker pindolol. []
  • Relevance: Similar to its racemic counterpart, its relevance stems from being a chlorohydrin building block for β-blockers within the same research scope as N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride. []

7-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one

  • Compound Description: This chlorohydrin is a building block in the synthesis of a carteolol derivative. []
  • Relevance: Though structurally different from N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride, it falls under the same research focusing on chemo-enzymatic synthesis of β-blocker precursors. [] It highlights the use of chlorohydrins as crucial intermediates in this chemical space.

(R)-7-(3-Chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one

  • Compound Description: This enantiomer, obtained through kinetic resolution, is a building block for a carteolol derivative. []
  • Relevance: Like its racemic counterpart, its inclusion stems from being a chlorohydrin building block for β-blockers within the same research as N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride, further emphasizing the use of this chemical class for synthesizing these drugs. []

5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one

  • Compound Description: This racemic compound is a building block used for the synthesis of the drug carteolol. []
  • Relevance: Although structurally distinct from N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride, it shares the classification of being a chlorohydrin building block in the synthesis of β-blockers. [] This underscores the importance of this chemical class in the development of such pharmaceuticals.

(R)-5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one

  • Compound Description: This enantiomer is a building block in the synthesis of the drug carteolol. []
  • Relevance: Similar to its racemic form, this compound's relevance stems from belonging to the same chemical class, chlorohydrins, which are crucial building blocks for β-blockers like carteolol and are central to the research involving N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride. []

(S)-Carteolol

  • Compound Description: (S)-Carteolol is a β-blocker drug. It was synthesized from its related compound (R)-5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one, although the yield was low. []
  • Relevance: Although the exact structure of (S)-Carteolol is not provided in the paper, it is mentioned as being synthesized from (R)-5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one, a chlorohydrin building block. Considering that the research focuses on β-blockers and their precursors, it is highly likely that (S)-Carteolol shares structural similarities with N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride, particularly the presence of a chlorohydrin moiety. []

Properties

CAS Number

1216622-63-7

Product Name

N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride

IUPAC Name

N-[4-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]phenyl]acetamide;dihydrochloride

Molecular Formula

C17H29Cl2N3O4

Molecular Weight

410.34

InChI

InChI=1S/C17H27N3O4.2ClH/c1-14(22)18-15-2-4-17(5-3-15)24-13-16(23)12-20-8-6-19(7-9-20)10-11-21;;/h2-5,16,21,23H,6-13H2,1H3,(H,18,22);2*1H

InChI Key

DZXFGHVIMITBPP-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)CCO)O.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.